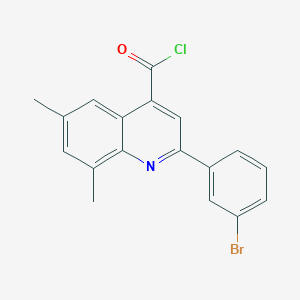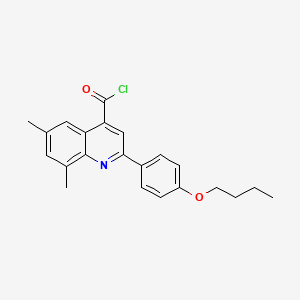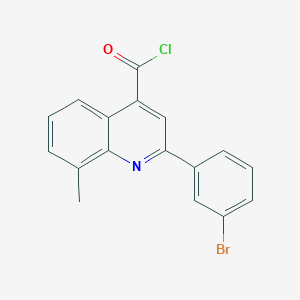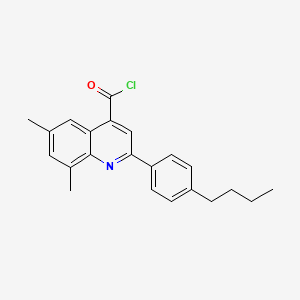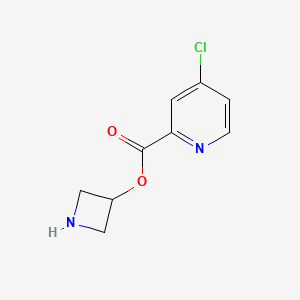
3-Azetidinyl 4-chloro-2-pyridinecarboxylate
描述
3-Azetidinyl 4-chloro-2-pyridinecarboxylate, also known as 3-Azetidinyl 4-chloro-2-pyridinecarboxylic acid, is a versatile synthetic intermediate used in the production of a variety of compounds. It is a key intermediate in the synthesis of a wide range of pharmaceuticals, such as antibiotics, antifungals, and anti-inflammatory agents. 3-Azetidinyl 4-chloro-2-pyridinecarboxylate has been extensively studied for its synthesis, mechanism of action, biochemical and physiological effects, applications, and advantages and limitations for lab experiments.
科学研究应用
Synthesis and Biological Evaluation
Researchers have explored the synthesis of various derivatives of 3-Azetidinyl 4-chloro-2-pyridinecarboxylate and evaluated their biological activities. For instance, Thomas et al. (2016) synthesized N-[3-chloro-2-(substituted aromatic)-4-oxoazetidin-1-yl]pyridine-4-carboxamides and investigated their antidepressant and nootropic activities. Their findings highlighted the potential of the 2-azetidinone skeleton as a CNS active agent, which could be leveraged for developing more potent and safe CNS active agents for therapeutic use (Thomas, Nanda, Kothapalli, & Hamane, 2016).
Nicotinic Acetylcholine Receptor Binding
Koren et al. (1998) reported on the synthesis and in vitro nicotinic acetylcholine receptor (nAChR) binding of pyridine-modified analogues of 3-Azetidinyl 4-chloro-2-pyridinecarboxylate. The compounds exhibited subnanomolar affinity for nAChRs, which can be crucial for pharmacological studies and developing medications targeting nAChRs (Koren, Horti, Mukhin, Gündisch, Kimes, Dannals, & London, 1998).
Antifungal and Antimicrobial Agents
Rajput et al. (2011) synthesized a series of pyridine derivatives with potential antifungal activities. These compounds, including 3-chloro-1-phenyl-4-(pyridine-4yl-)azetidin-2-one derivatives, showed promising antifungal properties when compared to reference drugs like Fluconazole (Rajput, Sharma, & Yashovardhan, 2011).
Antitubercular Activities
Pramod et al. (2021) focused on synthesizing 3-Chloro-1-phenyl-4-(pyridine-4yl-)azetidin-2-one derivatives as potential therapeutics for tuberculosis. Their research revealed potent in vitro antitubercular activity, particularly in compounds with electron-withdrawing or donating substituents (Pramod, Kumar, Lekha, & Mayuri, 2021).
Radioligand Synthesis for PET Imaging
Zhang and Horti (2004) synthesized a potential radioligand for studying extrathalamic nicotinic acetylcholine receptors by positron-emission tomography. Their work in creating 6-Chloro-3-((2-(S)-azetidinyl)methoxy)-5-(2-[18F]fluoropyridin-4-yl)pyridine ([18F]NIDA 522131) contributes to the advancement of imaging techniques in neuroscience (Zhang & Horti, 2004).
属性
IUPAC Name |
azetidin-3-yl 4-chloropyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O2/c10-6-1-2-12-8(3-6)9(13)14-7-4-11-5-7/h1-3,7,11H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUFJCSTWTJSLIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC(=O)C2=NC=CC(=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801260124 | |
| Record name | 3-Azetidinyl 4-chloro-2-pyridinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801260124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Azetidinyl 4-chloro-2-pyridinecarboxylate | |
CAS RN |
1219979-63-1 | |
| Record name | 3-Azetidinyl 4-chloro-2-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219979-63-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Azetidinyl 4-chloro-2-pyridinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801260124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



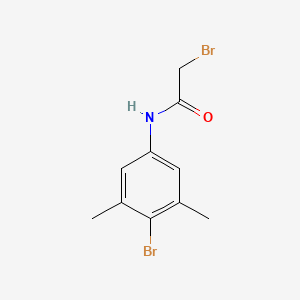
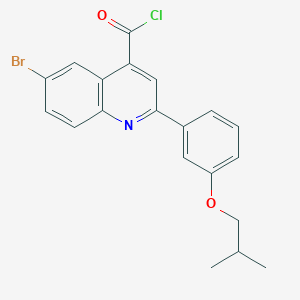
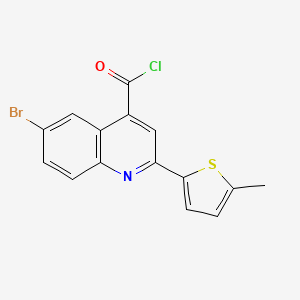
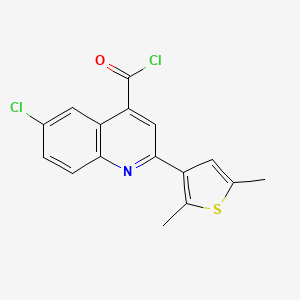
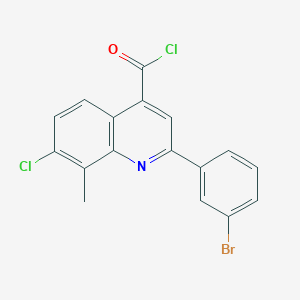
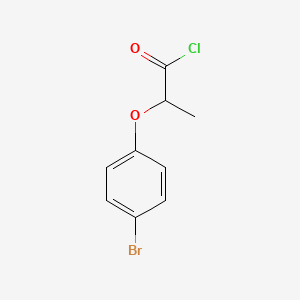
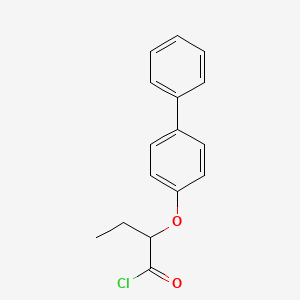
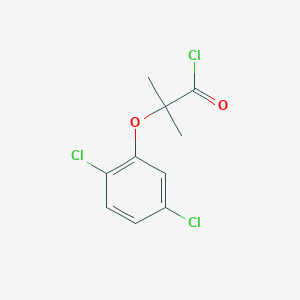
![5-Bromo-2-[(3-bromobenzyl)oxy]benzoyl chloride](/img/structure/B1372844.png)
